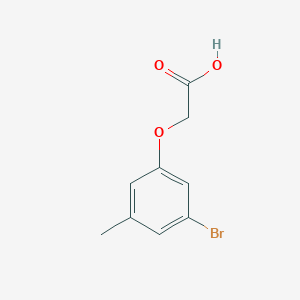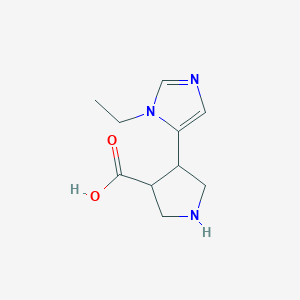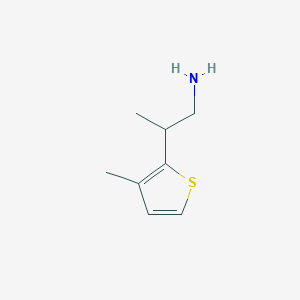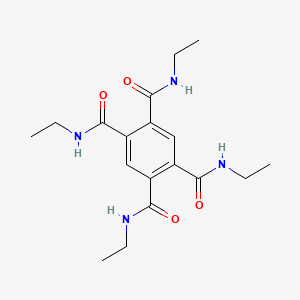
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide is a synthetic organic compound with the molecular formula C18H26N4O4. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide typically involves the reaction of benzene-1,2,4,5-tetracarboxylic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Formation of benzene-1,2,4,5-tetracarboxylic acid derivatives.
Reduction: Formation of tetraethylbenzene-1,2,4,5-tetraamine.
Substitution: Formation of various substituted benzene derivatives depending on the substituents used.
Applications De Recherche Scientifique
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1,N2,N4,N5-tetramethylbenzene-1,2,4,5-tetracarboxamide
- N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxylic acid
- N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetraamine
Uniqueness
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide is unique due to its specific structural configuration, which allows for distinct chemical reactivity and biological interactions compared to its analogs. Its tetraethyl substitution pattern provides unique steric and electronic properties that can influence its behavior in various chemical and biological systems .
Propriétés
Formule moléculaire |
C18H26N4O4 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
1-N,2-N,4-N,5-N-tetraethylbenzene-1,2,4,5-tetracarboxamide |
InChI |
InChI=1S/C18H26N4O4/c1-5-19-15(23)11-9-13(17(25)21-7-3)14(18(26)22-8-4)10-12(11)16(24)20-6-2/h9-10H,5-8H2,1-4H3,(H,19,23)(H,20,24)(H,21,25)(H,22,26) |
Clé InChI |
HJAURGKGQCMCFD-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC(=C(C=C1C(=O)NCC)C(=O)NCC)C(=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


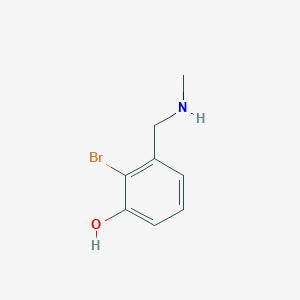
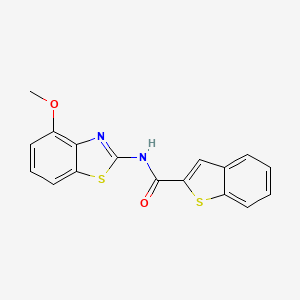
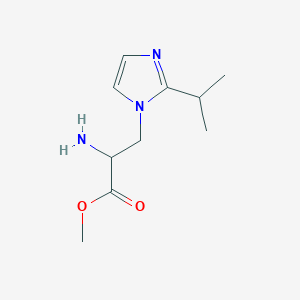
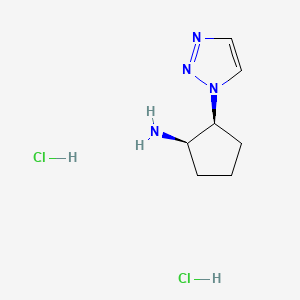

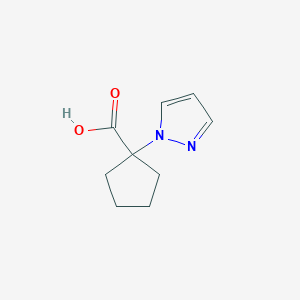


![(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576204.png)
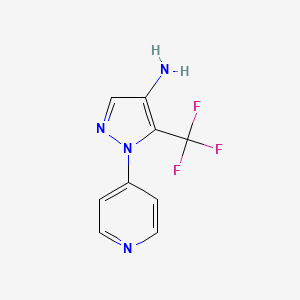
![rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride](/img/structure/B13576216.png)
